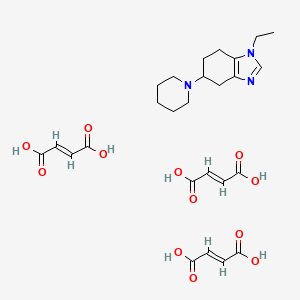
(E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole typically involves a multi-step process. The initial step often includes the preparation of the tetrahydrobenzimidazole core, followed by the introduction of the piperidinyl and ethyl groups. The final step involves the addition of the butenedioic acid moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator, depending on the specific pathway involved. Detailed studies using techniques like X-ray crystallography and molecular modeling are used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one
- (-)-carvone
Uniqueness
(E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific fields. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
CAS No. |
96233-55-5 |
|---|---|
Molecular Formula |
C26H35N3O12 |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-ethyl-5-piperidin-1-yl-4,5,6,7-tetrahydrobenzimidazole |
InChI |
InChI=1S/C14H23N3.3C4H4O4/c1-2-16-11-15-13-10-12(6-7-14(13)16)17-8-4-3-5-9-17;3*5-3(6)1-2-4(7)8/h11-12H,2-10H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |
InChI Key |
BGCPVWFTFHWFDT-LDFLFNBESA-N |
Isomeric SMILES |
CCN1C2=C(N=C1)CC(CC2)N3CCCCC3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN1C=NC2=C1CCC(C2)N3CCCCC3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















